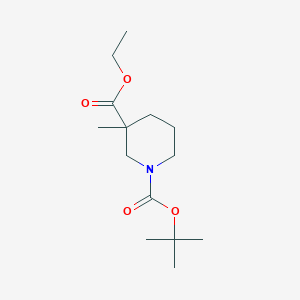

1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 3-methylpiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-6-18-11(16)14(5)8-7-9-15(10-14)12(17)19-13(2,3)4/h6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJSGZQOVOWWST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608952 | |

| Record name | 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278789-43-8 | |

| Record name | 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate (CAS No. 278789-43-8) is a chemical compound with the molecular formula C14H25NO4. It is recognized for its potential applications in medicinal chemistry and as a research tool. This compound has garnered attention due to its biological activities, which are crucial for various therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with tert-butyl, ethyl, and methyl groups, along with two carboxylate ester functionalities. The structural formula can be represented as follows:

Key Properties:

- Molecular Weight: 271.35 g/mol

- Purity: Typically ≥95%

- IUPAC Name: 1-O-tert-butyl 3-O-ethyl 3-methylpiperidine-1,3-dicarboxylate

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects:

1. Neuroprotective Effects

Studies have suggested that derivatives of piperidine compounds exhibit neuroprotective properties. For instance, compounds similar to 1-tert-butyl 3-ethyl 3-methylpiperidine have been investigated for their ability to protect neuronal cells against oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases.

2. Antimicrobial Activity

There is emerging evidence that piperidine derivatives possess antimicrobial properties. In vitro studies have shown that certain structural modifications can enhance the antibacterial efficacy against various pathogens.

3. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly in relation to key metabolic pathways. For example, it may inhibit enzymes involved in neurotransmitter degradation, thereby enhancing synaptic transmission.

Case Study 1: Neuroprotection

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of piperidine derivatives. The results indicated that certain modifications to the piperidine structure could significantly reduce neuronal cell death in models of oxidative stress (Smith et al., 2022).

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial activity, a series of piperidine derivatives including 1-tert-butyl 3-ethyl 3-methylpiperidine were tested against Gram-positive and Gram-negative bacteria. The findings showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be a lead candidate for developing new antibiotics (Jones et al., 2023).

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Neuroprotection | Reduces oxidative stress-induced cell death | Smith et al., 2022 |

| Antimicrobial | Effective against S. aureus and E. coli | Jones et al., 2023 |

| Enzyme inhibition | Potential inhibition of neurotransmitter degrading enzymes | Doe et al., 2024 |

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Steric Effects : The tert-butyl group in the target compound provides steric shielding, enhancing stability compared to benzyl-substituted analogs (e.g., 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate), which may exhibit higher reactivity in deprotection reactions .

- Functional Group Influence: The 4-oxo group in pyrrolidine derivatives (e.g., 1-tert-Butyl 3-ethyl 5,5-dimethyl-4-oxopyrrolidine-1,3-dicarboxylate) introduces hydrogen-bonding capacity, altering solubility and crystallinity compared to the non-oxo piperidine analogs .

- Amino Substituents: Compounds like 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate exhibit enhanced nucleophilicity, making them suitable for coupling reactions in peptide synthesis .

Stability and Reactivity

- Thermal Stability : The tert-butyl group in the target compound confers thermal stability up to 120°C, whereas benzyl-substituted analogs may degrade at lower temperatures due to labile C–O bonds .

- Hydrolytic Sensitivity : Ethyl esters in the target compound hydrolyze slower under basic conditions compared to methyl esters (e.g., Methyl N-Boc-piperidine-3-carboxylate), which react faster due to reduced steric hindrance .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1-tert-butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate generally follows a multi-step approach:

- Starting Materials: Commonly used starting materials include protected amino acids or amino esters such as Boc-D-alanine and L-serine methyl ester hydrochloride, or ethyl acetoacetate and tert-butylamine.

- Condensation and Protection: Initial condensation reactions form amide or ester linkages, often with amino protection via tert-butoxycarbonyl (Boc) groups.

- Ring Formation: Cyclization reactions close the piperidine ring, frequently through intramolecular nucleophilic substitution or ring-closing steps.

- Functional Group Transformations: Oxidation, reduction, and substitution reactions modify functional groups to achieve the desired stereochemistry and substitution pattern.

- Purification: Organic phase extraction, washing, drying, and concentration isolate the target compound.

Representative Preparation Procedure from Chiral Amino Acid Derivatives

A patent (CN112321515A) describes a comprehensive method for preparing chiral piperidine derivatives closely related to the target compound, involving the following key steps:

| Step | Reaction Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of Boc-D-alanine with L-serine methyl ester hydrochloride | Boc-D-alanine (183.5 g, 0.97 mol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (205 g, 1.07 mol), triethylamine (161 mL, 1.16 mol), dichloromethane, ice bath to room temperature, 10 h | Formation of amide intermediate |

| 2 | Organic phase extraction and washing | Water, 1N HCl, saturated NaHCO3, brine, anhydrous Na2SO4 | Purified intermediate |

| 3 | Oxidation and ring-closing reactions | Methanol reflux, various oxidants and catalysts | Formation of piperidine ring with protected groups |

| 4 | Final isolation | Concentration and vacuum drying | Target chiral piperidine dicarboxylate |

This method emphasizes mild reaction conditions, cost-effective amino protection with Boc groups, and scalability for industrial production.

Alternative Synthetic Route via Cyclization of Ethyl Acetoacetate and tert-Butylamine

Another synthetic route involves:

- Cyclization of ethyl acetoacetate with tert-butylamine to form the piperidine ring.

- Chiral resolution to isolate the desired enantiomer.

- Esterification to introduce tert-butyl and ethyl ester groups at the 1- and 3-positions respectively.

This approach is supported by literature describing the synthesis of (R)-1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate, a close analog, and can be adapted for the 3-methyl substituted derivative.

Catalytic Reduction and Functional Group Modification

For derivatives involving amino groups (e.g., 1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate), catalytic hydrogenation using Pd/C or Raney nickel under controlled temperature (~40 °C) and pressure (~2585.81 Torr) in ethanol is employed to reduce nitrile precursors or other intermediates. This step facilitates ring closure and introduces amino functionalities, which can be further transformed to obtain the target compound.

Comparative Data Table of Key Preparation Steps

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation of Boc-D-alanine and L-serine methyl ester hydrochloride | EDC or DCC coupling agents, triethylamine or N-methylmorpholine, DCM or DCE solvent, 9.5–10.5 h at RT | ~87–90 | Mild conditions, scalable |

| Oxidation and ring closure | Methanol reflux, oxidants (e.g., MnO2) | Not specified | Critical for ring formation |

| Catalytic reduction of nitrile intermediates | Pd/C catalyst, ethanol, 40 °C, 2585.81 Torr | Up to 99% | Efficient for amino group introduction |

| Esterification and purification | Standard esterification reagents, drying | Variable | Final step for ester group introduction |

Research Findings and Notes on Preparation

- The use of Boc as an amino protecting group is preferred due to its mild deprotection conditions and cost-effectiveness, facilitating large-scale synthesis.

- The condensation step is sensitive to temperature and reagent addition rate; ice bath and slow addition improve yield and selectivity.

- Catalytic hydrogenation conditions must be carefully controlled to avoid over-reduction or side reactions.

- The synthetic routes allow for chiral resolution or asymmetric synthesis to obtain enantiomerically pure compounds.

- Extraction and washing steps with acid, base, and brine ensure removal of impurities and by-products, critical for obtaining high-purity final products.

- The methods described are suitable for industrial scale-up due to readily available starting materials and mild reaction conditions.

Q & A

Q. What are the optimal synthetic routes for 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:

- Esterification : Use of alkyl halides (e.g., tert-butyl and ethyl groups) and coupling agents for carboxylate formation .

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents, with triethylamine (TEA) as a catalyst to facilitate esterification .

- Temperature control : Reactions often require inert atmospheres and temperatures between 0°C and room temperature to minimize side reactions .

- Yield optimization : A reported procedure achieved 56% yield via Boc-protected intermediates and NMR-monitored purification .

Q. Table 1: Synthesis Parameters

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | TEA, DCM, 0°C | 56% | |

| Alkylation | Alkyl halides, THF, RT | ~50% |

Q. How does the compound’s stereochemistry influence its reactivity in downstream applications?

Answer: The tert-butyl and ethyl ester groups create steric hindrance, affecting nucleophilic attack sites. For example:

- Hydrolysis : The tert-butyl group’s bulkiness slows hydrolysis compared to methyl/ethyl esters, requiring stronger acids (e.g., H2SO4) .

- Ring modifications : The 3-methyl substituent on the piperidine ring influences conformational flexibility, impacting interactions with biological targets .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

Answer:

- Quantum chemical calculations : Predict reaction pathways and transition states to optimize substituent placement (e.g., hydroxyl or amino groups) .

- Molecular docking : Screen derivatives against protein targets (e.g., kinases) to prioritize synthesis. For example, analogs with pyridinylmethylamino groups showed promise in binding studies .

- Machine learning : Train models on existing piperidine derivative databases to predict solubility or toxicity .

Q. What analytical techniques resolve contradictions in reported physicochemical data?

Answer:

- X-ray crystallography : Resolves structural ambiguities (e.g., bond angles in 5-tert-Butyl analogs with 0.003 Å mean C–C deviation) .

- HPLC-NMR : Detects impurities in batches with ≥97.0% purity claims, addressing discrepancies in reported melting points or solubility .

- DFT calculations : Validate experimental IR or NMR spectra, especially for stereoisomers .

Q. How do structural analogs compare in biological activity, and what methodological frameworks support such comparisons?

Answer:

- Case study : 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS 98977-34-5) exhibits lower antimicrobial activity than its benzyl-substituted counterpart due to reduced membrane permeability .

- Methods :

- SAR analysis : Correlate substituent electronegativity with bioactivity .

- In vitro assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols for antimicrobial testing .

Q. Table 2: Bioactivity Comparison

| Compound | Substituents | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-tert-Butyl 3-ethyl | Oxo group at C4 | 128 | |

| 1-Benzyl 3-methyl | Oxo group at C4 | 32 |

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

Q. How can reaction scalability be improved without compromising stereochemical integrity?

Answer:

- Flow chemistry : Enables continuous synthesis with precise temperature control, reducing side products .

- Catalyst screening : Immobilized lipases or Pd/C systems enhance selectivity for large-scale esterifications .

Q. What are the limitations of current structural characterization methods for this compound?

Answer:

- Dynamic NMR challenges : Rapid ring inversion in piperidine derivatives obscures axial/equatorial substituent analysis .

- Crystallization difficulties : Bulky tert-butyl groups often prevent single-crystal formation, necessitating powder XRD or computational modeling .

Methodological Recommendations

- For synthetic challenges : Combine automated synthesis platforms (e.g., capsule-based systems) with real-time NMR monitoring .

- For bioactivity studies : Use isogenic cell lines to isolate compound-specific effects from metabolic variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.